2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[1-(3-methylbutan-2-ylamino)ethyl]phenol |
InChI |
InChI=1S/C13H21NO/c1-9(2)10(3)14-11(4)12-7-5-6-8-13(12)15/h5-11,14-15H,1-4H3 |
InChI Key |
XCTGGXVICDJVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(C)C1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol typically involves the reaction of 2-phenylethanol with 3-methylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Coordination Chemistry : Analogues like HL(1) form stable dinuclear metal complexes, suggesting the target compound could act as a ligand for transition metals (e.g., Zn, Li) in catalytic applications .
- Biological Activity : Structural modifications (e.g., methoxy or hydroxyl groups) significantly alter receptor binding and metabolic stability, as seen in β-adrenergic agonists .
- Toxicity : Bulky alkylamines (e.g., 3-methylbutan-2-yl) may mitigate acute toxicity compared to linear or aromatic amines .
Biological Activity
2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol, also known by its CAS number 1038328-65-2, is a compound that has gained attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The compound is synthesized through the reaction of phenolic compounds with amines. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 205.29 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Research indicates that 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol may interact with various biological pathways, particularly those involving G protein-coupled receptors (GPCRs). Its structural features suggest potential agonistic activity, which could modulate receptor signaling.
Case Studies and Findings
- GPR88 Agonist Activity : A study demonstrated that related compounds exhibit significant agonist activity on GPR88 receptors, suggesting that 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol may have similar effects. The EC50 values for these compounds ranged from 195 nM to 634 nM, indicating moderate potency in receptor activation .
- Drug Interaction Studies : Investigations into drug-drug interactions involving P-glycoprotein (P-gp) revealed that structurally similar phenolic compounds can modulate P-gp activity, affecting the bioavailability of co-administered drugs. This highlights the importance of studying 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol in the context of pharmacokinetics .
- Cytotoxicity and Therapeutic Potential : In vitro assays have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it may possess anti-cancer properties, although further studies are required to elucidate its mechanisms and therapeutic efficacy .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Receptor Agonism | Moderate potency on GPR88 |
| Drug Interactions | Modulation of P-gp activity |
| Cytotoxicity | Potential anti-cancer properties |
Q & A
Q. What are the recommended safety protocols for handling 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol in laboratory settings?
Methodological Answer:
- Ventilation and PPE: Use fume hoods for synthesis or handling to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel for reference .
- Storage: Store in a cool, dry place away from oxidizing agents. Use chemically compatible containers (e.g., glass or HDPE) to prevent degradation .
Q. What synthetic routes are commonly employed for the preparation of 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol, and how can reaction yields be optimized?
Methodological Answer:
- Amination Strategies: Utilize reductive amination between 3-Methylbutan-2-ylamine and 2-(1-hydroxyethyl)phenol derivatives. Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere improve efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates. Monitor pH to prevent side reactions, such as undesired esterification .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate high-purity product .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol across different in vitro models?
Methodological Answer:
- Model Standardization: Use isogenic cell lines (e.g., HEK293 or SH-SY5Y) to reduce variability. Validate assays (e.g., Aβ peptide inhibition in Alzheimer’s models) with positive controls like gamma-secretase inhibitors .
- Dose-Response Analysis: Perform EC50/IC50 comparisons across multiple concentrations (e.g., 0.1–100 µM) to assess potency thresholds. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) identify significant discrepancies .
- Meta-Analysis: Cross-reference data with published studies on structurally similar compounds (e.g., aminoethylphenol derivatives) to contextualize results .
Q. What methodological considerations are critical when designing long-term ecotoxicological studies for 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol?
Methodological Answer:
- Environmental Compartment Analysis: Use HPLC-MS/MS to track compound persistence in water, soil, and biota. Assess abiotic factors (pH, temperature) influencing degradation rates .
- Trophic-Level Impact: Employ microcosm experiments with algae (Chlamydomonas), daphnia, and zebrafish to evaluate bioaccumulation and chronic toxicity (e.g., LC50 over 28 days) .
- Risk Modeling: Apply probabilistic models (e.g., Monte Carlo simulations) to predict ecological risks under varying exposure scenarios, incorporating data on compound half-life and partition coefficients (log Kow) .
Q. How can researchers validate the metabolic stability of 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol in hepatic models?
Methodological Answer:
- In Vitro Metabolism: Use human liver microsomes (HLMs) or hepatocyte cultures to assess phase I/II metabolism. Monitor metabolites via LC-TOF-MS and compare to control substrates (e.g., testosterone for CYP3A4 activity) .
- Enzyme Kinetics: Determine Michaelis-Menten parameters (Km, Vmax) for major metabolic pathways. Inhibitor studies (e.g., ketoconazole for CYP3A4) identify key enzymes involved .
- Cross-Species Comparison: Parallel assays in rat/mouse microsomes predict interspecies variability in pharmacokinetics .
Data Analysis and Reporting
Q. What are best practices for reporting thermophysical and structural data of 2-{1-[(3-Methylbutan-2-yl)amino]ethyl}phenol to ensure reproducibility?
Methodological Answer:
- Standardized Protocols: Follow IUPAC guidelines for reporting melting points, solubility, and spectral data (e.g., NMR chemical shifts in δ ppm with solvent references) .
- Data Transparency: Include raw datasets (e.g., HPLC chromatograms, crystallographic CIF files) in supplementary materials. Use platforms like PubChem or Zenodo for public archiving .
- Error Analysis: Report measurement uncertainties (e.g., ±0.1°C for melting points) and statistical confidence intervals (e.g., 95% CI for bioactivity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
